molecular formula C37H44O4P+ B1252181 Mitoquinone CAS No. 444890-41-9

Mitoquinone

Cat. No.: B1252181
CAS No.: 444890-41-9
M. Wt: 583.7 g/mol
InChI Key: OIIMUKXVVLRCAF-UHFFFAOYSA-N
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Description

Mitoquinone, also known as MitoQ, is a synthetic analogue of coenzyme Q10. It is a mitochondria-targeted antioxidant that has shown potential in various medical applications. This compound is designed to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species and reduce oxidative stress .

Preparation Methods

Chemical Reactions Analysis

Mitoquinone undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound and then reduced back to its active form, mitoquinol, by the mitochondrial electron transport chain . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and mitoquinol .

Mechanism of Action

Mitoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation. Once inside the mitochondria, this compound is reduced to mitoquinol, which neutralizes reactive oxygen species. This process helps to prevent cell damage and maintain mitochondrial function . The molecular targets and pathways involved include the mitochondrial electron transport chain and various antioxidant defense mechanisms .

Comparison with Similar Compounds

Mitoquinone is often compared to other mitochondria-targeted antioxidants, such as idebenone and pyrroloquinoline quinone. While all these compounds share similar antioxidant properties, this compound is unique in its ability to specifically target mitochondria and accumulate within them . This targeted approach enhances its effectiveness in reducing oxidative stress and protecting mitochondrial function. Other similar compounds include nicotinamide mononucleotide and coenzyme Q10 .

Properties

Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death.

CAS No.

444890-41-9

Molecular Formula

C37H44O4P+

Molecular Weight

583.7 g/mol

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium

InChI

InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1

InChI Key

OIIMUKXVVLRCAF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

Mito-Q
mitoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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